

# Serabelisib INK1117 MLN1117 identification

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Physicochemical Properties and Structure

**Serabelisib** has favorable drug-like properties, adhering to Lipinski's rule of five (zero rules broken) [1].

Key properties include:

- **Hydrogen Bond Donors/Acceptors:** 1 and 6, respectively [1].
- **Rotatable Bonds:** 3 [1].
- **Topological Polar Surface Area (TPSA):** 98.89 [1].
- **Calculated Partition Coefficient (XLogP):** 1.65 [1].

The canonical SMILES string is Nc1oc2c(n1)cc(cc2)c1ccc2n(c1)c(cn2)C(=O)N1CCOCC1 [1].

## Mechanism of Action and Signaling Pathway

**Serabelisib** specifically targets the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ . Inhibiting this isoform blocks the conversion of PIP2 to PIP3 on the cell membrane, a critical signaling event in the oncogenic PI3K/Akt/mTOR pathway [2] [3]. This inhibition is particularly effective in tumors with activating *PIK3CA* mutations [2].

The following diagram illustrates the signaling pathway and the mechanism of **Serabelisib**:



[Click to download full resolution via product page](#)

**Serabelisib** selectively inhibits the *PI3Kα* isoform, blocking oncogenic signaling.

## Preclinical Data and Experimental Protocols

### In Vitro Cell Research

- **Purpose:** Assess potency in inhibiting proliferation and inducing apoptosis.
- **Cell Lines:** *PIK3CA*-mutant tumor cell lines [2].

- **Key Findings:** **Serabelisib** administration results in potent PI3K pathway inhibition, blockade of cellular proliferation, and apoptosis. It shows much less activity in *PTEN*-deficient tumor cells [2].

### In Vivo Animal Research

- **Purpose:** Evaluate antitumor efficacy and pharmacokinetics/pharmacodynamics (PK/PD).
- **Animal Models:** Murine xenograft models of human cancer (e.g., breast carcinoma) bearing *PIK3CA* oncogenic mutations [2].
- **Dosage:** 60 mg/kg [2].
- **Administration:** Oral [2].
- **Key Findings:** Dose-dependent inhibition of tumor growth, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. Preclinical antitumor activity is driven by total plasma exposures [2].

## Clinical Trial Protocol and Key Findings

A first-in-human, phase I, dose-escalation study (NCT01449370) evaluated **Serabelisib** in patients with advanced solid tumors [4] [5].

### Experimental Design Summary

- **Patients:** 71 patients with advanced solid tumors and known *PIK3CA* mutation status [4].
- **Dosing Schedules:** Oral administration in 21-day cycles via:
  - Once daily (100-300 mg; n=24)
  - Intermittent: Monday-Wednesday-Friday (MWF; 200-1200 mg; n=27) or Monday-Tuesday-Wednesday (MTuW; 200-900 mg; n=20) [4].
- **Dose Escalation:** Followed a standard 3 + 3 design [4].
- **Primary Objective:** Determine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) [4].

**Key Clinical Results** The table below summarizes the pivotal findings from the phase I clinical trial:

| Parameter                    | Once Daily Dosing | Intermittent Dosing (MWF/MTuW) |
|------------------------------|-------------------|--------------------------------|
| Maximum Tolerated Dose (MTD) | 150 mg            | 900 mg                         |

| Parameter                       | Once Daily Dosing                                                                                      | Intermittent Dosing (MWF/MTuW)                                           |
|---------------------------------|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Dose-Limiting Toxicity (DLT)    | Grade $\geq 3$ ALT/AST elevations                                                                      | No DLTs until MTD                                                        |
| Total Weekly Dose at MTD        | 1050 mg (150 mg x 7)                                                                                   | 2700 mg (900 mg x 3)                                                     |
| Drug-Related Grade $\geq 3$ AEs | 25%                                                                                                    | 22% (MWF) / 35% (MTuW)                                                   |
| Notable Grade $\geq 3$ AEs      | -                                                                                                      | Hyperglycemia: 0% (once daily) / 7% (MWF) / 15% (MTuW)                   |
| Plasma Half-Life                | ~11 hours                                                                                              | ~11 hours                                                                |
| Antitumor Activity              | 3 Partial Responses (PR), 5 Stable Disease (SD) $\geq 3$ months (all in <i>PIK3CA</i> -mutated tumors) | 1 PR (MWF), 12 SD $\geq 3$ months (all in <i>PIK3CA</i> -mutated tumors) |

### Pharmacodynamic Assessment Protocol

- **Method:** Immunohistochemistry (IHC) analysis of phosphorylated S6 (pS6) expression at Ser235/236 [4].
- **Tissues:** Formalin-fixed paraffin-embedded sections of skin and (optional) tumor tissues [4].
- **Sampling:** Skin biopsies at screening and within 2-4 hours after dosing in week 2 of cycle 1 (once-daily) or on day 1 of cycle 2 (intermittent) [4].
- **Scoring:** A histochemical score (H-score) was assigned based on levels and areas of pS6 expression [4].
- **Key Finding:** Skin pS6 expression was suppressed at doses  $\geq 200$  mg, demonstrating target engagement [4].

## Research and Development Context

**Serabelisib** was developed as a selective PI3K $\alpha$  inhibitor intended to provide more specific inhibition of PI3K $\alpha$ -driven tumors while minimizing side effects caused by non-selective blockade of other PI3K isoforms, potentially creating a wider therapeutic window [4] [3]. However, the clinical conclusion from the

phase I trial was that the potential for **Serabelisib** as a single-agent therapy appears limited, warranting further evaluation in combination approaches for advanced solid tumors [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. serabelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
2. Serabelisib (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]
3. Serabelisib - an overview [sciencedirect.com]
4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pmc.ncbi.nlm.nih.gov]
5. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Serabelisib INK1117 MLN1117 identification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-ink1117-mln1117-identification>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)